molecular formula C27H24FN3O4S B11091261 ethyl 4-[({(2Z)-3-benzyl-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

ethyl 4-[({(2Z)-3-benzyl-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

Cat. No.: B11091261
M. Wt: 505.6 g/mol
InChI Key: DCPZVKMOCHYCNK-UHFFFAOYSA-N
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Description

ETHYL 4-[({3-BENZYL-2-[(3-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This particular compound features a thiazine ring substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of ETHYL 4-[({3-BENZYL-2-[(3-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE typically involves multiple steps, starting with the preparation of the thiazine ring. The synthetic route may include the following steps:

    Formation of the Thiazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: Functional groups such as benzyl, fluorophenyl, and carbonyl groups are introduced through various organic reactions, including nucleophilic substitution and condensation reactions.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to ensure the efficiency of the process .

Chemical Reactions Analysis

ETHYL 4-[({3-BENZYL-2-[(3-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.

    Condensation: Condensation reactions can be used to form new bonds between different parts of the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles .

Scientific Research Applications

ETHYL 4-[({3-BENZYL-2-[(3-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including antibacterial, antifungal, and antitumor activities.

    Biological Research: It is used to investigate the biological pathways and molecular targets involved in its mechanism of action.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[({3-BENZYL-2-[(3-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

ETHYL 4-[({3-BENZYL-2-[(3-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE can be compared with other thiazine derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a simpler structure.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

The uniqueness of ETHYL 4-[({3-BENZYL-2-[(3-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C27H24FN3O4S

Molecular Weight

505.6 g/mol

IUPAC Name

ethyl 4-[[3-benzyl-2-(3-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C27H24FN3O4S/c1-2-35-26(34)19-11-13-21(14-12-19)29-25(33)23-16-24(32)31(17-18-7-4-3-5-8-18)27(36-23)30-22-10-6-9-20(28)15-22/h3-15,23H,2,16-17H2,1H3,(H,29,33)

InChI Key

DCPZVKMOCHYCNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=CC=C3)F)S2)CC4=CC=CC=C4

Origin of Product

United States

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